AB-PINACA pentanoic acid metabolite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

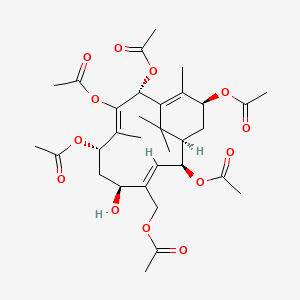

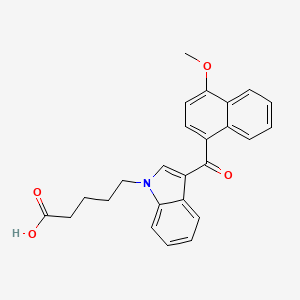

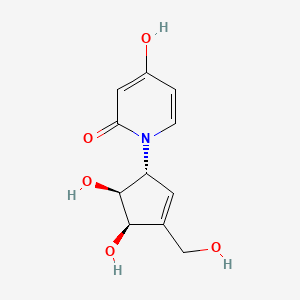

AB-PINACA pentanoic acid metabolite is a major urinary metabolite of the synthetic cannabinoid AB-PINACA . Over the past couple of years, clusters of cases of severe toxic effects and deaths related to AB-PINACA use have increased in the United States .

Synthesis Analysis

AB-PINACA pentanoic acid metabolite is an expected compound produced by phase I metabolism of AB-PINACA in vivo . A sensitive and quantitative screening method in urine with metabolites of frequently seized compounds using ultra-high pressure liquid chromatography–quadrupole time of flight–mass spectrometry (UHPLC–QTOF–MS) has been developed .Chemical Reactions Analysis

The major metabolic pathways for these synthetic cannabinoids include not only hydrolysis of the terminal amide to carboxylic acid, but also oxidative defluorination of the ω-hydroxyl-pentyl synthetic cannabinoid and further oxidation to pentanoic acid .Physical And Chemical Properties Analysis

The molecular weight of AB-PINACA pentanoic acid metabolite is 360.4 g/mol . Other physical and chemical properties are not available in the retrieved sources.Scientific Research Applications

Forensic Analysis

AB-PINACA pentanoic acid metabolite is used in forensic analysis . It can be detected in urine samples, which makes it a reliable marker for proving intake of synthetic cannabinoids . This is particularly useful in legal applications where distinguishing between different synthetic cannabinoids is critical .

Clinical Toxicology

This metabolite is also used in the field of clinical toxicology . It can help clinicians understand the effects of synthetic cannabinoids on the human body, especially since these substances can produce dangerous behaviors, severe intoxications, and even fatalities .

Urine Drug Testing

AB-PINACA pentanoic acid metabolite is used in urine drug testing . Since synthetic cannabinoid metabolites predominate in urine, detecting specific metabolites is the most reliable way to prove intake .

Analytical Chemistry

In analytical chemistry, this metabolite is used to develop new analytical methods for the detection of impurities in AB-PINACA and other drug products . It can be used as an impurity standard for High-Performance Liquid Chromatography (HPLC) analysis .

Pharmacology

In pharmacology, the study of AB-PINACA pentanoic acid metabolite can provide insights into the metabolic fate of synthetic cannabinoids . This can help researchers understand how these substances are processed in the body and how they interact with the endocannabinoid system .

Drug Development

Finally, AB-PINACA pentanoic acid metabolite may be used in drug development . By studying its structure and effects, researchers can design new compounds that act on the endocannabinoid system, potentially leading to new treatments for various diseases .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

AB-PINACA pentanoic acid metabolite is a major urinary metabolite of the synthetic cannabinoid AB-PINACA . It shows high affinity for the cannabinoid CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and cognitive functions .

Mode of Action

AB-PINACA pentanoic acid metabolite, like other synthetic cannabinoids, is designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the main psychoactive constituent of cannabis . It binds to the CB1 and CB2 receptors, stimulating the endocannabinoid system . Compared to thc, ab-pinaca has been found to have greater efficacy for g-protein activation and higher potency for adenylyl cyclase inhibition .

Biochemical Pathways

The major metabolic reactions of AB-PINACA include pentyl hydroxylation, hydroxylation followed by oxidation (ketone formation), and glucuronidation . These metabolic reactions result in the formation of various metabolites, including the pentanoic acid metabolite .

Pharmacokinetics

AB-PINACA and its metabolites predominate in urine, making detection of specific metabolites the most reliable way for proving intake in clinical and forensic specimens

Action Environment

The action, efficacy, and stability of AB-PINACA pentanoic acid metabolite can be influenced by various environmental factors. For instance, the legal status of synthetic cannabinoids like AB-PINACA varies depending on the country, which can impact its use and the resulting health effects . Furthermore, new substances are constantly replacing newly controlled drugs, making it challenging for legislative authorities to keep up with the dynamic market .

properties

IUPAC Name |

5-[3-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4/c1-11(2)15(17(19)25)20-18(26)16-12-7-3-4-8-13(12)22(21-16)10-6-5-9-14(23)24/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3,(H2,19,25)(H,20,26)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEBIXFSJOHXCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017710 |

Source

|

| Record name | AB-PINACA pentanoic acid metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1879029-93-2 |

Source

|

| Record name | AB-PINACA pentanoic acid metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.